6-Ethynylpyrimidin-4-amine
Description
6-Ethynylpyrimidin-4-amine is a pyrimidine derivative featuring an ethynyl (-C≡CH) substituent at the 6-position and an amino group at the 4-position. Pyrimidines are heterocyclic aromatic compounds with broad applications in medicinal chemistry, agrochemicals, and materials science.
Properties
IUPAC Name |
6-ethynylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c1-2-5-3-6(7)9-4-8-5/h1,3-4H,(H2,7,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDTCZPCMPGWATG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=NC=N1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.12 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Sonogashira coupling reaction, which involves the reaction of 4-amino-6-iodopyrimidine with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction is usually carried out in a solvent such as tetrahydrofuran or dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of 6-Ethynylpyrimidin-4-amine may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products. Continuous flow reactors may be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 6-Ethynylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Halogenating agents like N-bromosuccinimide can be used for halogenation reactions.
Major Products Formed:
Oxidation: Formation of pyrimidine-4-carboxylic acid derivatives.
Reduction: Formation of tetrahydropyrimidine derivatives.
Substitution: Formation of halogenated pyrimidine derivatives.
Scientific Research Applications
6-Ethynylpyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 6-Ethynylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. The amino group can participate in hydrogen bonding and electrostatic interactions, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Table 1: Substituent Impact on Key Properties
| Compound | Substituent | Reactivity (Cross-Coupling) | Solubility | Key Interactions |
|---|---|---|---|---|
| 6-Chloro-N-methylpyrimidin-4-amine | Chloro, methyl | High (leaving group) | Moderate | Halogen bonding |
| 4-Methyl-6-phenylpyrimidin-2-amine | Methyl, phenyl | Low | Low (hydrophobic) | π-π stacking |
| 6-(2-Fluoropyridin-4-yl)pyrido[3,2-d]pyrimidin-4-amine | Fluoropyridinyl | Moderate (electron-withdrawing) | Moderate | C–F⋯H hydrogen bonding |
| 6-Ethynylpyrimidin-4-amine (inferred) | Ethynyl | High (sp hybridization) | Variable | π-π, hydrogen bonding |
Structural and Crystallographic Insights
- Crystal Packing : In 4-Methyl-6-phenylpyrimidin-2-amine (), dihedral angles between the pyrimidine and phenyl rings range from 15–28°, stabilizing the structure via π-π interactions. Ethynyl substituents, with their linear geometry, could enforce co-planarity or distinct packing motifs .
- Hydrogen Bonding: Compounds like 5-[(4-Ethoxyanilino)methyl]-N-(2-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine () form dimers via N–H⋯N and C–H⋯O bonds. The ethynyl group’s lack of H-bond donors might limit such interactions but enhance hydrophobic or alkyne-π interactions .
Biological Activity
6-Ethynylpyrimidin-4-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of an ethynyl group at the 6-position and an amino group at the 4-position of the pyrimidine ring, which may influence its interaction with biological targets.
Chemical Structure
The chemical structure of 6-Ethynylpyrimidin-4-amine can be represented as follows:
The biological activity of 6-Ethynylpyrimidin-4-amine is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may act through:
- Inhibition of Enzymes : It may inhibit key enzymes involved in nucleotide metabolism, potentially affecting cellular proliferation.
- Receptor Binding : The compound could bind to specific receptors, modulating signaling pathways that are critical in cancer and other diseases.
Biological Activities
Several studies have investigated the biological activities of 6-Ethynylpyrimidin-4-amine, revealing promising results in various areas:
Anticancer Activity
Research indicates that 6-Ethynylpyrimidin-4-amine exhibits anticancer properties, particularly against certain types of tumors. For instance, studies have shown that it can induce apoptosis in cancer cell lines by affecting cell cycle regulation and promoting caspase activation.
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against a range of pathogens. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Data Table: Biological Activity Summary
Case Study 1: Anticancer Efficacy
A study conducted on A549 lung cancer cells demonstrated that treatment with 6-Ethynylpyrimidin-4-amine resulted in a significant reduction in cell viability. The mechanism was linked to the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
Case Study 2: Antimicrobial Activity
In vitro testing against E. coli showed that 6-Ethynylpyrimidin-4-amine exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL. This suggests its potential as a lead compound for developing new antimicrobial agents.
Research Findings
Recent research has focused on optimizing the structure of 6-Ethynylpyrimidin-4-amine to enhance its biological activity. Modifications such as substituting different groups at the pyrimidine ring have been explored to improve potency and selectivity for specific targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
